molecular formula C18H20N6OS B2379153 1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 1021253-87-1

1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No. B2379153
CAS RN: 1021253-87-1
M. Wt: 368.46
InChI Key: JFZCYTOLVYVLIY-UHFFFAOYSA-N
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Description

1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is a useful research compound. Its molecular formula is C18H20N6OS and its molecular weight is 368.46. The purity is usually 95%.
BenchChem offers high-quality 1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Methods and Derivatives

  • The compound has been used in the synthesis of enaminones and dihydropyrimidinone derivatives containing piperazine/morpholine moiety, with a focus on efficient methods and good yields (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
  • It plays a role in synthesizing azole-containing piperazine derivatives for antimicrobial and cytotoxic activities. Some derivatives showed remarkable broad-spectrum antimicrobial efficacy and potency against specific cell lines (Gan, Fang, & Zhou, 2010).

Antiviral and Antiproliferative Activities

Electrochemical Applications

  • Involved in electrochemical synthesis studies, particularly in the oxidation process and forming new compounds through reactions with nucleophiles (Amani & Nematollahi, 2012).

Antimicrobial and Anticandidal Properties

  • Serves as a base for synthesizing compounds with antimicrobial and anticandidal activities, showing potential as potent antimicrobial agents (Kaplancıklı et al., 2014).

Eco-Friendly Synthesis and Structural Analysis

  • Utilized in microwave-assisted synthesis for eco-friendly and efficient production of derivatives. The crystal structure and Hirshfeld Surface Analysis of the synthesized compounds were conducted (Said et al., 2020).

Anti-HIV Activity

Potential Antipsychotic Properties

  • The synthesis of derivatives with potential antipsychotic activity has been explored, focusing on anti-dopaminergic and anti-serotonergic activities (Bhosale et al., 2014).

properties

IUPAC Name

1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]-2-thiophen-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6OS/c25-18(13-16-7-4-12-26-16)23-10-8-22(9-11-23)14-17-19-20-21-24(17)15-5-2-1-3-6-15/h1-7,12H,8-11,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZCYTOLVYVLIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)CC4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone

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